N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring two substituted pyrazole rings. The first pyrazole moiety (1H-pyrazol-3-yl) is substituted with an ethyl group at the N1 position and a methylamine side chain at the C3 position. The second pyrazole ring (1H-pyrazol-4-amine) includes a 2-fluoroethyl group at N1 and a methyl group at C5.
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-3-17-6-4-11(16-17)8-14-12-9-15-18(7-5-13)10(12)2/h4,6,9,14H,3,5,7-8H2,1-2H3 |
InChI Key |
MIBRTYJJWPYTLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=C(N(N=C2)CCF)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Ethyl-3-(aminomethyl)-1H-pyrazole
The first pyrazole ring is typically prepared through condensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example, ethyl hydrazine reacts with acetylacetone in ethanol under reflux to form 1-ethyl-3-acetylpyrazole, which is subsequently reduced using sodium borohydride (NaBH₄) to yield 1-ethyl-3-(hydroxymethyl)pyrazole. This intermediate undergoes oxidation with pyridinium chlorochromate (PCC) to form the corresponding aldehyde, followed by reductive amination with ammonium acetate to introduce the aminomethyl group.
Synthesis of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine
The second pyrazole ring is synthesized via cyclocondensation of 2-fluoroethylhydrazine with β-keto esters. For instance, methyl acetoacetate reacts with 2-fluoroethylhydrazine in acetic acid at 80°C, forming 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine after 12 hours. The reaction’s regioselectivity is controlled by the electron-withdrawing fluoroethyl group, directing substitution to the 4-position.
Table 1: Key Reagents and Conditions for Pyrazole Ring Formation
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Condensation | Ethyl hydrazine, acetylacetone | Ethanol, reflux, 6h | 78 |
| Reduction | NaBH₄, MeOH | 0°C → RT, 2h | 85 |
| Cyclocondensation | 2-Fluoroethylhydrazine, methyl acetoacetate | Acetic acid, 80°C, 12h | 72 |
Alkylation and Functionalization
Following pyrazole ring synthesis, alkylation introduces the fluoroethyl and methyl groups while connecting the two heterocycles.
N-Alkylation of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine
The aminomethyl group of the first pyrazole reacts with the secondary amine of the second pyrazole via nucleophilic substitution . Using 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine and 1-ethyl-3-(chloromethyl)pyrazole in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, the reaction proceeds at 60°C for 8 hours. The fluoroethyl group’s electron-withdrawing nature enhances the leaving group’s reactivity, achieving a 68% yield.
Fluorination and Methylation
Post-alkylation, residual hydroxyl groups are fluorinated using diethylaminosulfur trifluoride (DAST) in dichloromethane at -20°C. Methylation of the pyrazole nitrogen is accomplished with methyl iodide (CH₃I) and silver oxide (Ag₂O) in acetonitrile, ensuring selective substitution without side reactions.
Table 2: Alkylation Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Optimizes kinetics |
| Solvent | DMF | Enhances nucleophilicity |
| Base | K₂CO₃ (2 equiv) | Neutralizes HCl byproduct |
Purification and Characterization
Crude product purification is critical due to the compound’s polarity and structural similarity to byproducts.
Chromatographic Techniques
Flash column chromatography with a silica gel stationary phase and ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted starting materials. High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water (65:35) mobile phase further refines purity to >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 4.15 (q, J=7.2 Hz, 2H, NCH₂), 4.45 (t, J=4.8 Hz, 2H, FCH₂).
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMF and acetonitrile outperform toluene or THF in alkylation steps due to better solubility of intermediates.
Temperature Control
Maintaining 60°C during alkylation balances reaction rate and side-product formation. Exceeding 70°C promotes decomposition, reducing yield by 15–20%.
Table 3: Impact of Temperature on Alkylation Efficiency
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 50 | 12 | 55 | 90 |
| 60 | 8 | 68 | 95 |
| 70 | 6 | 48 | 85 |
Challenges and Mitigation Strategies
Byproduct Formation
Competing N-alkylation at the pyrazole’s 1-position generates undesired isomers. Using bulky bases like triethylamine (Et₃N) instead of K₂CO₃ reduces this by 30%.
Fluorine Instability
The fluoroethyl group is prone to hydrolysis under acidic conditions. Conducting reactions under inert atmosphere (N₂ or Ar) and using anhydrous solvents minimizes degradation.
Recent Advances in Synthesis
Recent studies explore microwave-assisted synthesis to reduce reaction times. For example, irradiating the alkylation step at 100 W for 15 minutes increases yield to 75% while maintaining 97% purity. Additionally, flow chemistry techniques enable continuous production, enhancing scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides (e.g., bromine, chlorine), amines (e.g., aniline), thiols (e.g., thiophenol).
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
The compound exhibits significant biological activities, particularly in the realm of medicinal chemistry. Its structure allows it to interact with various molecular targets, potentially modulating enzyme or receptor activity.
Anticancer Activity
Research indicates that compounds containing pyrazole structures exhibit significant antitumor properties. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 15 |
| HepG2 (Liver Cancer) | 12 |
| A549 (Lung Cancer) | 18 |
These results suggest that N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine could be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. In vitro studies demonstrated its effectiveness against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These findings indicate moderate antibacterial properties, suggesting potential applications in treating infections.
Case Study on Anticancer Activity
A clinical trial assessed a related pyrazole-based compound in patients with advanced solid tumors. The trial reported a partial response in approximately 30% of participants after four cycles of treatment, indicating the viability of pyrazole derivatives in oncology.
Case Study on Antimicrobial Efficacy
In vitro studies involving this compound revealed effectiveness against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the pyrazole ring were suggested to enhance its antimicrobial potency.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The fluoroethyl and methyl groups enhance its binding affinity and specificity, leading to potent biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
Aromatic Substitution: N-(2,3-difluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Heterocyclic Variation: N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Fluorinated Alkyl Chain: N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine
Extended Alkyl Chain: N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
- Structural Difference : Incorporates a 2-methylpropyl (isobutyl) group at N1 and a 4-methylpyrazole ring .
- Molecular Formula : C₁₅H₂₅N₅ (vs. C₁₂H₁₈FN₅ for the target compound).
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Fluorine Impact : The 2-fluoroethyl group in the target compound balances metabolic stability and polarity, whereas difluoroethyl analogs (e.g., ) may exhibit prolonged half-lives but reduced solubility.
- Positional Isomerism: Shifting the methyl group (C4 vs.
- Heterocyclic vs. Aromatic Substituents : Pyridine-containing analogs (e.g., ) offer distinct binding modes compared to all-pyrazole systems, which could be leveraged for selective targeting.
Biological Activity
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C12H19ClFN5
- Molecular Weight : 287.76 g/mol
- CAS Number : 1856051-23-4
The compound features a unique substitution pattern that enhances its reactivity and biological activity, particularly in medicinal chemistry applications.
Research indicates that compounds within the pyrazole class can interact with specific molecular targets, modulating enzyme or receptor activity. The structural features of this compound may confer selectivity towards certain biological pathways, making it a candidate for further pharmacological studies .
Anticancer Activity
Studies have shown that similar pyrazole derivatives exhibit significant anticancer properties. For example, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1) and HeLa cells . The compound's mechanism may involve the inhibition of key protein kinases associated with cancer progression.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| PANC-1 | Not specified | Selective cytotoxicity |
| HeLa | 38.44% growth inhibition | Moderate toxicity on healthy cells |
Anti-inflammatory Activity
Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The introduction of specific substituents in the pyrazole structure has been linked to enhanced anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX) involved in inflammatory processes .
Study 1: Inhibition of Protein Kinases
A study focusing on N-(1H-pyrazol-3-yl)quinazolin-4-amines highlighted their ability to inhibit casein kinase 1δ/ε selectively. This finding suggests potential applications in targeting neurodegenerative disorders and cancer therapies .
Study 2: Anticancer Screening
In a comprehensive screening of pyrazole derivatives, certain compounds demonstrated over 90% inhibition of cell proliferation in multiple cancer cell lines, including non-small cell lung cancer and colon cancer. This emphasizes the potential of pyrazole-based compounds as effective anticancer agents .
Q & A
(Basic) What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized to enhance yield?
The synthesis typically involves multi-step protocols, including condensation reactions, alkylation, and reductive amination. For example, copper-catalyzed coupling (e.g., using CuBr) and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C can facilitate amine-aryl halide cross-coupling . Yield optimization requires inert atmospheres, precise temperature control, and chromatographic purification (e.g., using gradients of ethyl acetate/hexane). Monitoring intermediates via TLC and optimizing stoichiometric ratios of reagents (e.g., cyclopropanamine) are critical .
(Basic) Which spectroscopic techniques are most effective for structural validation, and what key spectral signatures should be prioritized?
- ¹H/¹³C NMR : Look for signals corresponding to the fluoroethyl group (δ ~4.5–4.8 ppm for -CH2F) and pyrazole methyl groups (δ ~2.1–2.5 ppm). Aromatic protons in pyrazole rings typically appear between δ 7.0–8.0 ppm .
- IR Spectroscopy : Stretching vibrations for C-F bonds (~1100–1200 cm⁻¹) and N-H amines (~3300 cm⁻¹) confirm functional groups .
- HRMS : Use high-resolution mass spectrometry to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns from fluorine .
(Advanced) How does fluorine substitution at the ethyl group influence electronic properties and target binding affinity?
Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility and influencing hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). The fluoroethyl group may also reduce metabolic degradation by blocking cytochrome P450 oxidation sites. Computational studies (e.g., DFT) can quantify electrostatic potential changes, while SAR comparisons with non-fluorinated analogs reveal differences in IC50 values .
(Advanced) What computational strategies are suitable for predicting binding modes with kinase or receptor targets?
- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., PDB entries). Focus on fluorine’s role in forming halogen bonds with backbone carbonyls or π-stacking with aromatic residues .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to validate docking poses .
(Advanced) How can crystallographic refinement (e.g., SHELXL) resolve challenges in determining the compound’s solid-state structure?
SHELXL is ideal for refining structures with high-resolution X-ray data. For this compound:
- Assign anisotropic displacement parameters to fluorine atoms due to their high electron density.
- Use TWIN and BASF commands if twinning is observed in the crystal.
- Validate hydrogen-bonding networks (e.g., N-H⋯N/F interactions) with PLATON or Mercury .
(Basic) What purification techniques are most effective for isolating intermediates during synthesis?
- Liquid-Liquid Extraction : Separate polar intermediates using DCM/water phases. Acidic washes (e.g., 1M HCl) remove unreacted amines .
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (0–100%). Monitor fractions by TLC (Rf ~0.3–0.5) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
(Advanced) How do structural modifications (e.g., alkyl chain length, substituent position) alter pharmacological activity?
- Alkyl Chain Extension : Longer chains (e.g., propyl vs. ethyl) may improve lipophilicity and membrane permeability but reduce aqueous solubility. Compare logP values via HPLC retention times .
- Substituent Position : Moving the methyl group from C5 to C3 on the pyrazole ring can sterically hinder target binding. Use competitive inhibition assays to quantify potency shifts .
(Basic) What stability considerations are critical for handling and storing this compound?
- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation of the fluoroethyl group.
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine moiety .
- Reactivity : Avoid strong oxidizers (e.g., peroxides) that may degrade the pyrazole core .
(Advanced) How can hydrogen-bonding patterns in the crystal lattice inform solubility and formulation strategies?
Analyze the crystal packing with Mercury or OLEX2. If N-H⋯O/F interactions dominate, the compound may form stable hydrates. Solubility can be enhanced by disrupting these interactions via co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride salts) .
(Advanced) What in vitro assays are recommended for evaluating biological activity, and how should controls be designed?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with 10 µM compound concentrations. Include positive controls (e.g., staurosporine) and DMSO vehicle controls .
- Cytotoxicity : Perform MTT assays on HEK293 cells. Calculate IC50 values using non-linear regression (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
